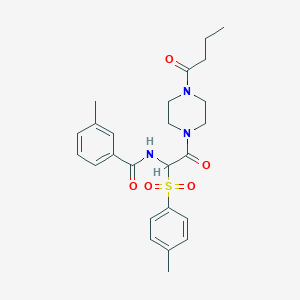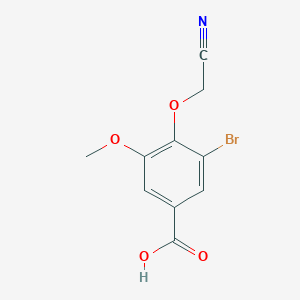
N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide, also known as BAY 41-2272, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BAY 41-2272 is a selective activator of soluble guanylate cyclase (sGC), an enzyme that plays a critical role in the regulation of various physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Profile
N-[4-(4-Arylpiperazin-1-yl)butyl]-3-methoxybenzamides, including structures analogous to N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide, have been synthesized and evaluated for their binding affinity towards dopamine D3 receptors. These compounds, developed to improve D3-receptor affinity and selectivity, highlight the significance of the piperazine moiety and its substitutions for enhancing receptor interactions. The synthesis process emphasizes a strategic modification of the linker and aromatic units to achieve desired biological activities (Leopoldo et al., 2006).
Anticonvulsant Activities
Research on 4-aminobenzamides, which share functional group similarities with N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide, has demonstrated notable anticonvulsant effects. These studies, focusing on the modifications of the benzamide moiety and its implications for anticonvulsant efficacy, provide insights into the potential therapeutic applications of such compounds in epilepsy and related disorders (Clark et al., 1984).
Neurochemical Studies
Compounds structurally related to N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide have been investigated for their potential as central nervous system agents. Studies on N-methylpiperazinopyrido[1,4]- and -[1,5]- benzoxa- and benzothiazepine derivatives, for instance, reveal the complexities of achieving specific neurochemical profiles, including receptor affinity and selectivity, essential for the development of antipsychotic drugs (Liégeois et al., 1994).
Antimicrobial Applications
The synthesis and antimicrobial evaluation of benzamide derivatives, including those with structural features resembling N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide, have shown promising antibacterial and antifungal activities. Such studies underline the potential of these compounds in addressing microbial diseases, thereby contributing to the field of medicinal chemistry with new therapeutic agents (Desai et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S/c1-4-6-22(29)27-13-15-28(16-14-27)25(31)24(26-23(30)20-8-5-7-19(3)17-20)34(32,33)21-11-9-18(2)10-12-21/h5,7-12,17,24H,4,6,13-16H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKDEEIZDUJNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2713937.png)

![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2713939.png)
![Piperidin-1-yl-[4-(pyridin-3-ylmethyl)morpholin-2-yl]methanone](/img/structure/B2713940.png)
![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2713942.png)

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2713947.png)
![N-(4-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713948.png)
![2-(4-chlorobenzyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2713950.png)

![Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)


